4,5-Difluorooxindole
Overview
Description
4,5-Difluorooxindole is a chemical compound with the molecular formula C8H5F2NO . It has a molecular weight of 169.128 Da .
Synthesis Analysis
The synthesis of this compound involves a complex reaction network that includes neighboring group participation, rearrangement, and elimination pathways . Three of the four possible diastereoisomers of 4,5-difluoropipecolic acid were successfully synthesized via deoxyfluorination chemistry .Molecular Structure Analysis
The molecular structure of this compound consists of 8 carbon atoms, 5 hydrogen atoms, 2 fluorine atoms, and 1 nitrogen atom . The exact mass is 169.033920 Da .Physical And Chemical Properties Analysis
This compound has a density of 1.415 g/cm3 , a boiling point of 294.7ºC at 760 mmHg , and a melting point of 194-198ºC . It also has a flash point of 132ºC .Scientific Research Applications
Novel Analgesic-Antiinflammatory Salicylates : 5-(2,4-Difluorophenyl)salicylic acid, a compound related to 4,5-Difluorooxindole, was found to be more active than aspirin as an analgesic and antiinflammatory agent. It demonstrated superior efficacy and safety compared to over 500 salicylates investigated (Hannah et al., 1978).
Use of a Fluorescent Redox Probe for Direct Visualization of Actively Respiring Bacteria : The redox dye 5-cyano-2,3-ditolyl tetrazolium chloride (CTC), which shares structural similarities with this compound, was used for direct microscopic enumeration of respiring bacteria in environmental samples (Rodriguez et al., 1992).
General and Regioselective Synthesis of 5-Trifluoromethyl-pyrazoles : A study on the synthesis of 4-trifluoromethylsydnones, which are chemically related to this compound, described methods for regioselective alkyne cycloaddition reactions. This synthesis method was used in the creation of the herbicide fluazolate (Foster et al., 2012).
Nuclear Fluorination of 3,5-Diarylisoxazoles with Selectfluor® : The study reported C-4 fluorination of a series of 3,5-diarylisoxazoles, including compounds similar to this compound, demonstrating the potential for creating more stable derivatives for medicinal chemistry research (Stephens & Blake, 2004).
Structure–Property Relationship of 4-Substituted-Spirobifluorenes : This study focuses on the properties and applications of 4-substituted spirobifluorenes, which are structurally related to this compound. It discusses their application in Phosphorescent Organic Light-Emitting diodes (PhOLEDs) (Poriel & Rault‐Berthelot, 2017).
First Synthesis of 4-Chloro-2,2-Difluoro[1,3]dioxole[4,5-c]pyridine : This research presents the synthesis of a 5-aza-derivative of 2,2-difluorobenzodioxole, which is related to this compound. It highlights its potential use in medicinal chemistry due to the chlorine atom's suitability for further functionalization (Catalani et al., 2010).
Aminodifluorosulfinium Salts Selective Fluorination Reagents
: This study explores crystalline fluorinating agents that are related to this compound. These reagents show potential for selective fluorination in organic chemistry, impacting the synthesis of various compounds (L’Heureux et al., 2010).
Mechanism of Action
Target of Action
This compound, like many other indole derivatives, may interact with a variety of biological targets due to its aromatic heterocyclic structure
Mode of Action
Indole derivatives are known to interact with their targets through various mechanisms, including binding to receptors, inhibiting enzymes, or modulating signal transduction pathways . The specific interactions of 4,5-Difluorooxindole with its targets and the resulting changes in cellular processes remain to be elucidated.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways, including those involved in cell signaling, metabolism, and gene expression . The specific pathways affected by this compound and their downstream effects need further investigation.
Pharmacokinetics
Its molecular weight is 169.13 , which is within the range generally favorable for oral bioavailability.
Result of Action
As an indole derivative, it may exert a variety of biological effects depending on its specific targets and mode of action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4,5-difluoro-1,3-dihydroindol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO/c9-5-1-2-6-4(8(5)10)3-7(12)11-6/h1-2H,3H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPHSWQGQCGBQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2F)F)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80395648 | |
Record name | 4,5-DIFLUOROOXINDOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80395648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
850429-64-0 | |
Record name | 4,5-DIFLUOROOXINDOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80395648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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